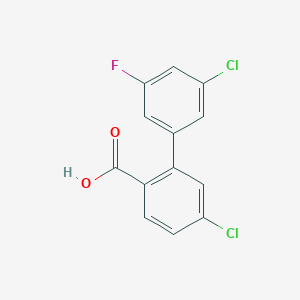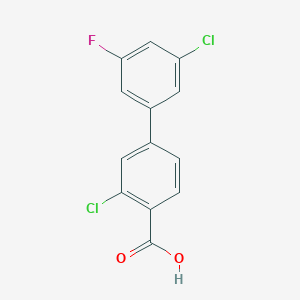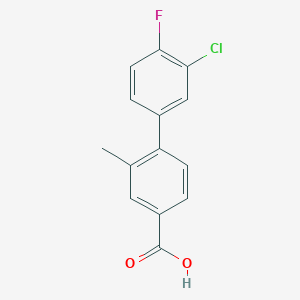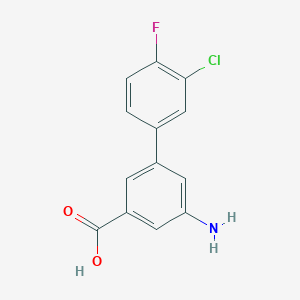
5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid (CFPA) is a compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 221.58 g/mol and a melting point of 185-187 °C. CFPA is used in a variety of research experiments, including but not limited to drug synthesis, catalytic hydrogenation, and organic synthesis.
科学的研究の応用
5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in the scientific research field. It is commonly used in drug synthesis, catalytic hydrogenation, and organic synthesis. It is also used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. 5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% is also used in the synthesis of the anti-cancer drug vinorelbine, as well as other chemotherapeutic agents.
作用機序
5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% is believed to act as a proton donor and acceptor in a variety of reactions. It is believed to be able to transfer a proton from one compound to another, which can then be used to catalyze reactions. It has also been found to be able to act as a Lewis acid, which can be used to catalyze reactions involving electron transfer.
Biochemical and Physiological Effects
5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been found to have an inhibitory effect on the enzyme 5-alpha reductase, which is involved in the production of dihydrotestosterone. In addition, 5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% has been found to have an inhibitory effect on the enzyme aromatase, which is involved in the production of estrogens.
実験室実験の利点と制限
5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% is its high purity, which makes it suitable for a variety of experiments. It is also relatively inexpensive and easy to obtain. However, one of the main limitations of using 5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for 5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95%. One of the most promising directions is its use in the development of new drugs and other compounds. 5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% could also be used to study the mechanism of action of existing drugs and compounds, as well as to develop new catalysts for organic synthesis. Additionally, 5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% could be used to study the biochemical and physiological effects of various compounds, as well as to develop new methods for drug synthesis.
合成法
5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% can be synthetized through a variety of methods. The most common method is the reaction of 3-chloro-4-fluorobenzophenone and 2-fluorobenzoic acid in the presence of anhydrous potassium carbonate and a suitable solvent. This reaction yields 5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% in a yield of around 95%. Another method of synthesis involves the reaction of 3-chloro-4-fluorobenzaldehyde with 2-fluorobenzoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid. This reaction also yields 5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid, 95% in a yield of around 95%.
特性
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-6-8(2-4-12(10)16)7-1-3-11(15)9(5-7)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWBGBMYDGTGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690541 |
Source


|
| Record name | 3'-Chloro-4,4'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261937-61-4 |
Source


|
| Record name | 3'-Chloro-4,4'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














